molecular formula C14H20N2O3S B2890845 N-(2-Methoxy-4-methylsulfanylbutyl)-N'-phenyloxamide CAS No. 2309746-87-8

N-(2-Methoxy-4-methylsulfanylbutyl)-N'-phenyloxamide

Cat. No.: B2890845
CAS No.: 2309746-87-8
M. Wt: 296.39
InChI Key: BZQOUSZTRPXIEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, a related compound, has been developed using readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol. This synthesis is more process-oriented and can be used in the resynthesis of Sulmazole and Isomazole .

Scientific Research Applications

Medicinal Chemistry Applications

"N-(2-Methoxy-4-methylsulfanylbutyl)-N'-phenyloxamide" and its derivatives have been extensively studied for their potential in treating various diseases. For instance, CI-921, an anilinoacridine derivative with a somewhat similar molecular structure, has demonstrated activity against experimental solid tumors and has been evaluated in a phase II trial for patients with solid tumors including breast, stomach, pancreas, lung cancers, and melanoma (Sklarin et al., 1992). The study found principal toxicities included leukopenia, marked phlebitis, and mild nausea, suggesting the compound's significant but manageable side effects in clinical settings.

Material Science and Polymer Chemistry

In the realm of material science, "this compound" and related compounds have shown promise. For instance, the controlled room-temperature RAFT polymerization of N-isopropylacrylamide, facilitated by a suitable RAFT chain transfer agent, highlights the potential of such compounds in creating thermoresponsive polymers for drug delivery applications (Convertine et al., 2004).

Properties

IUPAC Name

N-(2-methoxy-4-methylsulfanylbutyl)-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-19-12(8-9-20-2)10-15-13(17)14(18)16-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQOUSZTRPXIEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCSC)CNC(=O)C(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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